molecular formula C24H19N3O5S B2939034 6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-84-4

6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2939034
CAS No.: 864927-84-4
M. Wt: 461.49
InChI Key: TUMRUDAQABSDQJ-UHFFFAOYSA-N
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Description

The compound “6-acetyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including an acetyl group, a chromene group, and a pyridine group. These groups are common in many organic compounds and have various properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The chromene group would likely form a ring structure, with the acetyl and pyridine groups attached at various positions .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the acetyl group could undergo reactions such as nucleophilic acyl substitution, while the chromene group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the chromene group could influence the compound’s UV/Vis absorption properties, while the acetyl group could influence its reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its potential biological activity, studying its reactivity, and exploring its potential uses in various fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

6-acetyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-12(28)27-9-8-15-19(11-27)33-23(20(15)21(25)29)26-22(30)17-10-16-14-5-3-2-4-13(14)6-7-18(16)32-24(17)31/h2-7,10H,8-9,11H2,1H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMRUDAQABSDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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